Sulfometuron-methyl
Overview
Description
Sulfometuron-methyl is an organic compound used primarily as a herbicide. It belongs to the sulfonylurea class of herbicides and is known for its effectiveness in controlling a wide range of annual and perennial grasses as well as broad-leafed weeds. The compound works by inhibiting cell division in the actively growing stems and root tips of plants, ultimately causing them to die .
Mechanism of Action
Target of Action
Sulfometuron-methyl, classified as a sulfonylurea, primarily targets the acetolactate synthase (ALS) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .
Mode of Action
This compound functions by inhibiting the ALS enzyme . This inhibition disrupts the first step in the biosynthesis of the branched-chain amino acids . The herbicide is absorbed through the leaves and roots of plants, and most of it is translocated in the phloem . The action of this compound quickly stops cell division within the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, the herbicide disrupts the production of valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and plant growth, so their deficiency leads to growth inhibition and eventually plant death .
Pharmacokinetics
This compound has a moderate aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may be expected to leach to groundwater .
Result of Action
The inhibition of the ALS enzyme by this compound leads to a deficiency in the branched-chain amino acids, disrupting protein synthesis . This disruption prevents normal plant growth, particularly in shoot and root apices . Ultimately, the action of this compound leads to plant death .
Action Environment
The environmental fate of this compound in soils depends on the interactions between them . Factors such as soil pH, total organic carbon, and cation exchange capacity can influence the herbicide’s action, efficacy, and stability . For instance, the herbicide shows greater mobility in soils with low pH and high total organic carbon, increasing the risk of leaching and potential water resource contamination .
Biochemical Analysis
Biochemical Properties
Sulfometuron-methyl plays a significant role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS). This enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the production of essential amino acids, leading to the cessation of cell division and growth in target plants . The compound interacts with ALS by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In plants, it stops cell division in the actively growing stems and root tips, causing the plants to die . This herbicide also affects cellular metabolism by inhibiting the synthesis of branched-chain amino acids, which are vital for protein synthesis and other metabolic processes. Additionally, this compound influences cell signaling pathways and gene expression by disrupting the normal function of ALS .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the acetolactate synthase enzyme, leading to enzyme inhibition. This binding interaction prevents ALS from catalyzing the first step in the biosynthesis of branched-chain amino acids . The inhibition of ALS results in the accumulation of toxic intermediates and a shortage of essential amino acids, ultimately leading to cell death. This compound’s selective inhibition of ALS makes it an effective herbicide for controlling unwanted vegetation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is moderately stable and can persist in aquatic systems under certain conditions . Over time, this compound may degrade, but its degradation products can still exhibit herbicidal activity. Long-term exposure to this compound in laboratory studies has shown that it can cause chronic toxicity, including changes in body weight, food intake, and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish, exposure to varying concentrations of this compound resulted in increased mortality rates and reduced hatching rates . Higher doses of the compound led to significant changes in immune cell counts, inflammatory responses, and oxidative stress levels. At high doses, this compound induced substantial cell apoptosis and altered the expression of apoptosis-related genes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes primary metabolism, which includes oxidation, reduction, and hydrolysis, to convert the biologically active molecule into less active compounds . These primary metabolites can further undergo conjugation reactions, such as glycosylation, to form water-soluble conjugates that are more easily excreted. The metabolic pathways of this compound are crucial for its detoxification and elimination from the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound has moderate aqueous solubility and is non-volatile, allowing it to be mobile and potentially leach into groundwater . This compound can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects. The distribution of this compound within the plant is influenced by factors such as pH and organic carbon content .
Subcellular Localization
This compound’s subcellular localization is primarily within the chloroplasts, where the acetolactate synthase enzyme is located . The compound’s activity is dependent on its ability to reach and interact with ALS within the chloroplasts. Post-translational modifications and targeting signals may play a role in directing this compound to specific compartments within the cell, ensuring its effective inhibition of ALS and subsequent herbicidal action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfometuron-methyl is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the key intermediate, 2-chloro-4,6-dimethylpyrimidine. This intermediate is then reacted with methyl 2-aminosulfonylbenzoate under controlled conditions to form the final product, this compound. The reaction typically involves the use of solvents such as acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into various herbicidal products, such as water-dispersible granules, to ensure ease of application and effectiveness in the field .
Chemical Reactions Analysis
Types of Reactions
Sulfometuron-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are influenced by factors such as pH, temperature, and the presence of specific reagents.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of this compound into its constituent components.
Oxidation: Oxidative reactions involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reductive reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various hydrolysis and oxidation products, which can be further analyzed to understand the environmental fate and behavior of this compound .
Scientific Research Applications
Sulfometuron-methyl has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of sulfonylurea herbicides in different environmental conditions. In biology, it is used to investigate the effects of herbicides on plant growth and development. In medicine, this compound is studied for its potential use in developing new therapeutic agents. In industry, it is used for weed control in non-crop land, forestry, and roadside vegetation management .
Comparison with Similar Compounds
Sulfometuron-methyl is unique among sulfonylurea herbicides due to its specific chemical structure and mode of action. Similar compounds in this class include chlorsulfuron, metsulfuron-methyl, and rimsulfuron. While these compounds also inhibit acetolactate synthase, they differ in their chemical structures, environmental behavior, and spectrum of activity. This compound is particularly noted for its effectiveness in controlling a broad range of weed species and its relatively low toxicity to non-target organisms .
Properties
IUPAC Name |
methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3/h4-8H,1-3H3,(H2,16,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMLEQEMNLCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034936 | |
Record name | Sulfometuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid;, White solid. | |
Record name | Sulfometuron methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1694 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | SULFOMETURON-METHYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/495 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
In mg/kg at 25 °C: acetone 3300, acetonitrile 1800, ethyl acetate 650, diethyl ether 60, hexane <1, methanol 550, dichloromethane 15,000, dimethyl sulfoxide 32,000, octanol 140, toluene 240, In water, pH 5 buffer 6.42 ppm; pH 7 buffer 244 ppm; pH 8.6 buffer 12,500 ppm, In water, 244 mg/L at 25 °C | |
Record name | Sulfometuron-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.48 g/cu cm | |
Record name | Sulfometuron-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00006 [mmHg], 5.48X10-16 mm Hg at 25 °C | |
Record name | Sulfometuron methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1694 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Sulfometuron-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
74222-97-2 | |
Record name | Sulfometuron-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74222-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfometuron-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074222972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfometuron-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulphonyl]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFOMETURON-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLY5D60J1A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sulfometuron-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULFOMETURON-METHYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/495 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
202 °C, 397.4-401 °F | |
Record name | Sulfometuron-methyl | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | SULFOMETURON-METHYL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/495 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.